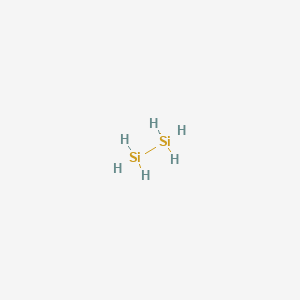
Mendelevium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mendelevium atom is an actinoid atom and a f-block element atom.
A man-made radioactive element of the actinide family with atomic symbol Md, and atomic number 101.
Wissenschaftliche Forschungsanwendungen
Electrochemical Behavior and Reduction Potential
Mendelevium's electrochemical properties, particularly its reduction potential, have been a focus of research. Studies have demonstrated the process of reducing more stable Md(3+) to Md(2+) using flow electrolytic chromatography, determining the reduction potential of the Md(3+) + e(-) → Md(2+) couple to be -0.16 ± 0.05 V versus a normal hydrogen electrode (Toyoshima et al., 2013). Additionally, research from the 1960s highlighted this compound's ability to form a stable divalent ion in solution, with reduction from the 3+ oxidation state achieved using various reducing agents (Hulet et al., 1967).
Spectroscopic Properties and Theoretical Studies
The spectroscopic properties of this compound have been theoretically explored due to the lack of extensive experimental data. Calculations of energy levels, ionization potentials, electron affinities, and other properties provide valuable insights for planning and interpreting future measurements (Li & Dzuba, 2020).
Isolation and Ion Exchange Behavior
Research has been conducted on the efficient ion-exchange methods for isolating and separating this compound from nuclear reaction products. These methods show that this compound can be reduced and washed out as an alkaline earth element, with estimates on the ionic radius of Md2+ provided (Guseva et al., 1987).
Decay Properties of Isotopes
The decay properties of heavy this compound isotopes have been a significant area of study. Investigations into various isotopes, their half-lives, decay modes, and nuclear properties provide a deeper understanding of this compound's characteristics (Moody et al., 1993).
Potential in Cancer Treatment
This compound nanoparticles have been studied for their potential use in treating human cancer cells, tissues, and tumors. The thermoplasmonic characteristics of these nanoparticles, particularly their ability to absorb energy and generate heat, indicate their suitability for optothermal cancer treatment methods (Heidari et al., 2019).
Metabolic Data and Biological Interactions
Studies have also focused on the metabolic behavior and distribution of this compound in biological systems. Understanding its retention in bones and organs such as the liver and gonads is crucial for evaluating its biological impact and potential risks (Annals of the ICRP, 1981 & 1988).
Eigenschaften
| 7440-11-1 | |
Molekularformel |
Md |
Molekulargewicht |
258.09843 g/mol |
IUPAC-Name |
mendelevium |
InChI |
InChI=1S/Md |
InChI-Schlüssel |
MQVSLOYRCXQRPM-UHFFFAOYSA-N |
SMILES |
[Md] |
Kanonische SMILES |
[Md] |
| 7440-11-1 | |
Synonyme |
Mendelevium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


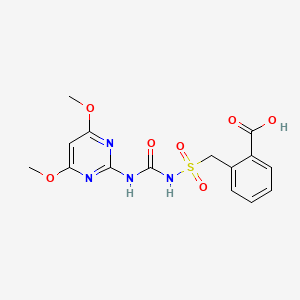
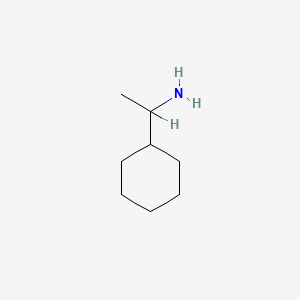

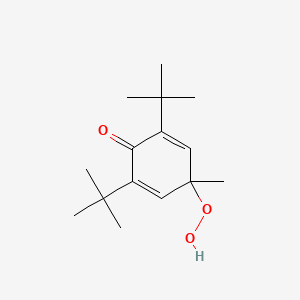
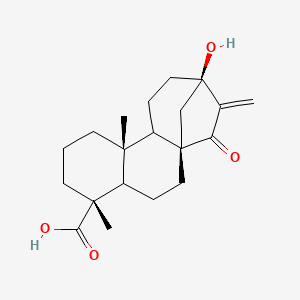
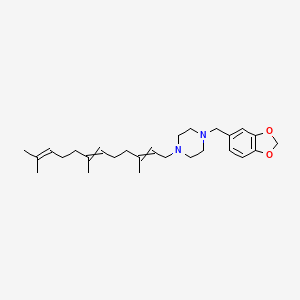
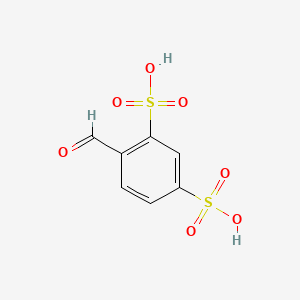
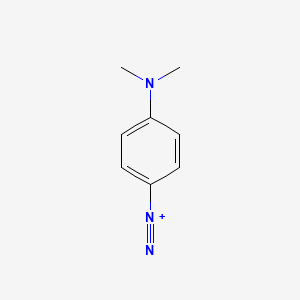
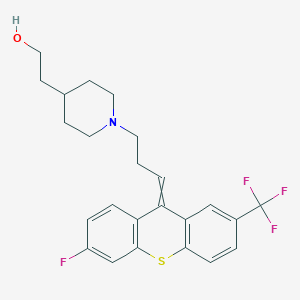
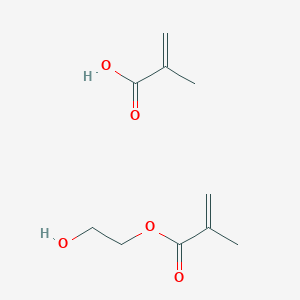
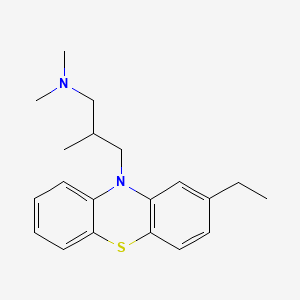
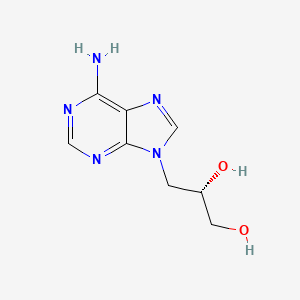
![(1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1R,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B1205490.png)
